Methyl 4-phenyl-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-phenyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLNIQLELERCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903560-42-9 | |
| Record name | methyl 4-phenyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Phenyl 1h Pyrrole 2 Carboxylate
Direct Synthesis Strategies for the Core Scaffold
The construction of the methyl 4-phenyl-1H-pyrrole-2-carboxylate core can be achieved through several effective synthetic strategies, each offering distinct advantages in terms of efficiency, precursor accessibility, and substitution pattern control.
Cross-Coupling Reactions, e.g., Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds and has been successfully employed in the synthesis of aryl-substituted pyrroles. This reaction typically involves the palladium-catalyzed coupling of a boronic acid with a halide. In the context of this compound synthesis, this can be approached by coupling a phenylboronic acid with a suitable 4-halopyrrole-2-carboxylate precursor.
A notable example involves the reaction of phenylboronic acid with a 4-bromopyrrole derivative. The reaction conditions are crucial for achieving high yields. For instance, using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dioxane/H₂O solvent system at 90°C has been shown to afford the desired product in good yield. acs.org The choice of the palladium catalyst is critical, as other catalysts such as Pd(PPh₃)₂Cl₂, Pd(OAc)₂, and Pd(dppf)Cl₂ have been found to be less effective, resulting in lower yields. acs.org The N-substituent on the pyrrole (B145914) ring can also influence the reaction's efficiency. For instance, a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the pyrrole nitrogen has been utilized effectively in these coupling reactions. acs.org
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl-Substituted Pyrroles acs.org
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 61 |
| 2 | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 45 |
| 3 | Pd(OAc)₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 33 |
| 4 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 25 |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, minimizing waste and saving time. Several MCRs have been developed for the synthesis of substituted pyrroles.
One such approach involves a [3+2] cycloaddition reaction. For example, the reaction of an unsaturated ketone with methyl 2-isocyanoacetate in the presence of a copper(I) iodide catalyst can lead to the formation of 2,3,4-trisubstituted 1H-pyrroles. researchgate.net This method proceeds through a 1,4-conjugate addition followed by intramolecular cyclization and subsequent oxidation to yield the aromatic pyrrole ring. researchgate.net
Another powerful MCR is a four-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, an amine, and nitromethane. This reaction, often catalyzed by ZnO nanoparticles, allows for the one-pot synthesis of highly substituted pyrroles in moderate to good yields. nih.gov The reaction proceeds through a series of tandem reactions, including condensation and cyclization, to construct the pyrrole ring. nih.gov
Cyclization and Cycloaddition Protocols
Cyclization and cycloaddition reactions are fundamental strategies for the construction of heterocyclic rings like pyrrole. The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. researchgate.net
More contemporary methods include intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo nucleophilic cyclization with hydrazine to yield fused pyrrole systems. acs.org Electrophilic intramolecular cyclization of these same precursors can be initiated by reagents like iodine to produce pyrrolooxazinone derivatives. acs.org
The hetero-Diels–Alder reaction represents another cycloaddition strategy. 4-Acyl-1H-pyrrole-2,3-diones can act as oxa-dienes and react with dienophiles to construct fused ring systems containing the pyrrole moiety. researchgate.net
Strategies from Pyrrolidine and Pyrroline Precursors
The synthesis of pyrroles from their saturated or partially saturated precursors, pyrrolidines and pyrrolines, involves dehydrogenation or aromatization steps. These methods are advantageous as they can utilize the more stable and easily accessible saturated heterocyclic cores, which can be carried through several synthetic steps before the final aromatization.
One catalytic approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, for the direct dehydrogenation of pyrrolidines to pyrroles. nih.gov This method is operationally simple and does not require the pyrrolidine to be substituted with electron-withdrawing groups, which was a limitation of previous oxidative methods. nih.gov
Another strategy involves a tandem amination/oxidation sequence. A secondary amine-tethered alkyne can undergo a silver-mediated tandem amination/oxidation to produce a functionalized pyrrole in good yield. nih.gov The proposed mechanism involves hydroamination to form an enamine, followed by double bond migration and subsequent oxidation to the aromatic pyrrole. nih.gov The conversion of substituted dihydropyrroles, formed from the oxidation of chelated hydroxy-L-proline, to pyrrole-2-carboxylate complexes can be achieved through base-induced elimination. rsc.org
Advanced Derivatization and Functionalization Techniques
Once the this compound scaffold is synthesized, it can be further modified to introduce a variety of functional groups, enabling the exploration of its chemical space for various applications.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the pyrrole ring provides a handle for subsequent cross-coupling reactions, allowing for the introduction of additional substituents. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation.
Reagents such as N-chlorosuccinimide (NCS) can be used for the chlorination of pyrrole-2-carboxylates. nih.gov The position of halogenation is directed by the existing substituents on the pyrrole ring. For instance, in a related ethyl 5-methyl-1H-pyrrole-2-carboxylate, chlorination with NCS occurs at the 4-position. nih.gov
Once halogenated, the resulting halo-pyrrole can be subjected to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. This two-step sequence of halogenation followed by cross-coupling is a versatile strategy for the synthesis of highly substituted pyrroles. For example, a 5-bromopyrrole derivative can be coupled with various boronic acids to introduce substituents at the 5-position. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
| 4-Bromopyrrole-2-carboxylate |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Na₂CO₃ (Sodium carbonate) |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |
| Pd(OAc)₂ (Palladium(II) acetate) |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) chloride |
| Methyl 2-isocyanoacetate |
| Copper(I) iodide |
| ZnO (Zinc oxide) |
| Nitromethane |
| Hydrazine |
| Iodine |
| 4-Acyl-1H-pyrrole-2,3-dione |
| Tris(pentafluorophenyl)borane |
| N-chlorosuccinimide (NCS) |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate |
N-Substitution Strategies
The pyrrole nitrogen of this compound is a key site for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's properties. A primary strategy for this is N-alkylation. This can be achieved by reacting the parent pyrrole with alkyl halides, such as methyl iodide, or with more complex bromides like allyl, propargyl, and benzyl bromides. researchgate.net Such reactions are typically conducted in the presence of a base, for instance, sodium hydride in a solvent like tetrahydrofuran (THF), which deprotonates the pyrrole nitrogen to form a more nucleophilic anion that subsequently attacks the electrophilic alkyl halide. researchgate.net
Another approach to synthesizing N-substituted pyrroles is through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. ingentaconnect.comuctm.edumdpi.com While this method builds the N-substituted ring from acyclic precursors rather than modifying a pre-existing pyrrole, it is a fundamental strategy for accessing diverse N-substituted derivatives. The reaction can be catalyzed by various solid acid catalysts or Lewis acids under mild conditions. mdpi.com For example, catalysts like CATAPAL 200, a type of alumina, have proven effective for the Paal-Knorr synthesis of N-substituted pyrroles from acetonylacetone and primary amines at 60°C under solvent-free conditions. mdpi.com
The choice of synthetic route—either direct substitution on the pyrrole ring or a convergent synthesis like the Paal-Knorr reaction—depends on the desired substituent and the availability of starting materials.
Ester Modifications and Carboxylic Acid Conversions
The methyl ester group at the C2 position of the pyrrole ring is a versatile handle for further chemical transformations. One of the most fundamental modifications is its conversion to the corresponding carboxylic acid. This is typically accomplished through hydrolysis, often under basic conditions using reagents like potassium hydroxide in a methanol/water mixture. cdnsciencepub.com The resulting 4-phenyl-1H-pyrrole-2-carboxylic acid serves as a crucial intermediate for synthesizing amides, other esters, or for use in decarboxylation reactions.
Beyond simple hydrolysis, the ester group can be modified through transesterification. This reaction exchanges the methyl group for a different alkyl or aryl group. Enzymatic catalysis offers a green and highly selective method for such transformations. For instance, the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol has been successfully catalyzed by enzymes like Novozym 435. nih.gov The efficiency of this enzymatic process can be influenced by reaction conditions such as the choice of solvent and the use of molecular sieves to remove water, which can drive the reaction equilibrium toward the desired product. nih.gov
These modifications of the ester group significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider range of more complex molecular architectures.
Principles of Sustainable Synthesis in Pyrrole Chemistry
The synthesis of pyrrole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. benthamdirect.com This involves developing methodologies that are more efficient, use less hazardous substances, and minimize waste. benthamdirect.comsemanticscholar.org Key strategies in the sustainable synthesis of pyrroles include the use of green solvents, alternative energy sources like microwaves, the development of highly efficient catalytic systems, and the implementation of solvent-free reaction conditions. semanticscholar.orgresearchgate.net These approaches not only offer environmental benefits but can also lead to improved reaction yields, shorter reaction times, and simplified purification procedures.
Green Solvent Utilization
A central tenet of green chemistry is the replacement of conventional volatile and often toxic organic solvents with more environmentally benign alternatives. semanticscholar.org In pyrrole synthesis, solvents such as ethanol, water, and ionic liquids have been successfully employed. semanticscholar.org For example, in certain microwave-assisted syntheses of functionalized pyrroles, ethanol has been shown to provide higher yields compared to traditional solvents like methanol, chloroform, or dichloromethane. pensoft.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. Lactic acid has also been explored as a green reaction medium, offering increased product yields in some cases due to the lower solubility of the pyrrole product, which simplifies its isolation via filtration. semanticscholar.org
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. pensoft.netbohrium.com By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. ingentaconnect.compensoft.netresearchgate.net This technology has been widely applied to classic pyrrole syntheses, including the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions. pensoft.net For instance, the Paal-Knorr condensation can be significantly accelerated using microwave radiation. ingentaconnect.com Various catalysts, such as Mn(NO₃)₂·4H₂O and UO₂(NO₃)₂·6H₂O, have been effectively used in microwave-assisted protocols for synthesizing pyrrole derivatives. pensoft.net The combination of microwave heating with green solvents or solvent-free conditions further enhances the sustainability of these synthetic routes. bohrium.com
Table 1: Examples of Microwave-Assisted Pyrrole Synthesis
| Reaction Type | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Paal-Knorr Condensation | CaCl₂·2H₂O | None | Low cost, non-toxic catalyst, rapid reaction. pensoft.net |
| Clauson-Kaas Synthesis | Acidic Ionic Liquid | None | Higher yields, faster reaction, reusable catalyst. pensoft.net |
| From Amines & 2,5-Dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O | None | Optimized conditions at 120°C for 20 min. pensoft.net |
| Functionalized Pyrroles | UO₂(NO₃)₂·6H₂O | Ethanol | Higher yield compared to other solvents. pensoft.net |
Metal and Organocatalyzed Approaches
Catalysis is fundamental to sustainable chemistry, enabling efficient transformations with minimal waste. Both metal and organocatalysts have been extensively developed for pyrrole synthesis.
Metal-catalyzed routes offer mild and efficient pathways to substituted pyrroles. A variety of transition metals have been employed, including zinc, rhodium, copper, and palladium. organic-chemistry.orgacs.org For example, dienyl azides can be converted to polysubstituted pyrroles at room temperature using catalytic amounts of zinc iodide (ZnI₂) or rhodium complexes. organic-chemistry.orgscilit.com ZnI₂ provides a cheaper yet equally effective alternative to rhodium catalysts. organic-chemistry.org Lewis acids such as FeCl₃, CaCl₂, and ZrCl₄ are also effective catalysts for the Paal-Knorr reaction, often under eco-friendly conditions. mdpi.com
Organocatalysis provides an attractive alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. nih.gov These reactions utilize small, abundant organic molecules to catalyze transformations. For instance, the natural amino acid L-tryptophan has been used to catalyze the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions at 70°C, achieving high yields in short reaction times. rsc.org Other simple organic molecules, like urea, can activate carbonyl compounds through hydrogen bonding, facilitating cycloaddition reactions with amines. rsc.org Organocatalytic methods are often characterized by their low cost, non-toxicity, and operational simplicity. rsc.org
Table 2: Selected Catalytic Approaches in Pyrrole Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Conditions |
|---|---|---|---|
| Metal | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | From Dienyl Azides | Room Temperature. organic-chemistry.org |
| Metal | CuCl₂ or PdX₂ | Cycloisomerization | Varies with substrate. acs.org |
| Metal (Lewis Acid) | CaCl₂·2H₂O | Paal-Knorr Reaction | Microwave, 420W, 10 min. mdpi.com |
| Organocatalyst | L-tryptophan | Paal-Knorr Reaction | 70°C, Solvent-Free. rsc.org |
| Organocatalyst | Urea | Paal-Knorr Reaction | Activates carbonyl via H-bonding. rsc.org |
Solvent-Free Reaction Conditions
Eliminating the solvent entirely represents a significant step forward in green synthesis. researchgate.net Solvent-free, or solid-state, reactions reduce waste, simplify workup procedures, and can lower energy consumption. researchgate.netdoaj.org These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid-supported catalyst. yildiz.edu.tr For example, the Clauson-Kaas synthesis of N-substituted pyrroles can be efficiently catalyzed by silica sulfuric acid under solvent-free grinding conditions. yildiz.edu.tr Similarly, the Paal-Knorr condensation has been successfully performed using a catalytic amount of praseodymium(III) trifluoromethanesulfonate under solvent-free conditions, providing excellent yields rapidly and cleanly. tandfonline.com Such methods are highly advantageous, offering high yields, mild reaction conditions, short reaction times, and easy separation of products without the need for chromatography. doaj.org
Mechanistic Elucidation of Reactions Involving Methyl 4 Phenyl 1h Pyrrole 2 Carboxylate
Investigation of Reaction Pathways and Intermediate Formation
The synthesis of polysubstituted pyrroles, including Methyl 4-phenyl-1H-pyrrole-2-carboxylate, often relies on classic condensation reactions, most notably the Paal-Knorr synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgpharmaguideline.com For the target molecule, a plausible pathway involves the condensation of a 1,4-dicarbonyl precursor bearing a phenyl group and a methyl ester functionality with a source of ammonia.
The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation, with computational studies, particularly Density Functional Theory (DFT), providing significant insights. colab.wsresearchgate.netrgmcet.edu.in Two primary mechanistic pathways have been considered: one proceeding through an enamine intermediate and another through a hemiaminal intermediate. DFT calculations have shown that the hemiaminal pathway is energetically more favorable. colab.wsresearchgate.net
The reaction pathway is understood to proceed through the following key steps:
Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the amine (e.g., ammonia) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This step leads to the formation of a hemiaminal intermediate. wikipedia.orgalfa-chemistry.com
Dehydration : The final step is a dehydration process where two molecules of water are eliminated from the cyclic intermediate to form the aromatic pyrrole (B145914) ring. rgmcet.edu.in Water and hydrogen-bonding interactions have been shown to play a key catalytic role in the necessary hydrogen-transfer steps throughout the mechanism. colab.wsrgmcet.edu.in
| Step | Intermediate | Key Transformation |
| 1 | Hemiaminal | Amine attacks a carbonyl group |
| 2 | 2,5-Dihydroxytetrahydropyrrole | Intramolecular cyclization |
| 3 | Aromatic Pyrrole | Elimination of two water molecules |
Alternative synthetic routes, such as the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), also provide access to substituted pyrroles and proceed through distinct intermediate species involving Michael addition and subsequent cyclization and elimination steps. nih.gov Similarly, the Hantzsch pyrrole synthesis offers another pathway through the reaction of β-ketoesters with ammonia and α-haloketones, proceeding via an enamine intermediate. wikipedia.org
Analysis of Catalytic Cycles and Transition States
The synthesis of pyrroles is frequently catalyzed to enhance reaction rates and improve yields under milder conditions. A variety of catalysts, including protic acids, Lewis acids, and transition metals, are employed. alfa-chemistry.comnih.govorganic-chemistry.org The Paal-Knorr reaction, for example, is typically run under acidic conditions which facilitate the key steps of hemiaminal formation and dehydration. wikipedia.org
Computational studies have been instrumental in analyzing the catalytic cycles and characterizing the transition states involved. DFT calculations on the Paal-Knorr mechanism have elucidated the potential energy surfaces for both the hemiaminal and enamine cyclization pathways. These studies confirm that the hemiaminal pathway has a lower activation barrier, making it the preferred route. colab.wsresearchgate.net The transition states in this mechanism correspond to the key bond-forming (cyclization) and bond-breaking (dehydration) steps. The role of the catalyst, whether it's a proton or a Lewis acid, is to lower the energy of these transition states. For instance, protonation of the carbonyl oxygen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the amine.
In transition metal-catalyzed syntheses, such as those employing copper, rhodium, or zinc, the catalytic cycle involves different intermediates. organic-chemistry.org For example, a proposed mechanism for a copper-catalyzed synthesis of pyrroles involves the formation of a copper-carbene radical which then reacts with an alkyne, followed by hydrogen migration and cyclization. organic-chemistry.org
Calculated Energy Barriers for Paal-Knorr Reaction Steps: Note: The following table represents generalized findings from DFT studies on the Paal-Knorr mechanism and may not reflect the exact values for the synthesis of this compound.
| Reaction Step | Catalyst | Relative Energy Barrier (kcal/mol) |
| Hemiaminal Formation | Acid-catalyzed | Low |
| Hemiaminal Cyclization (Rate-determining) | Acid-catalyzed | Highest |
| Dehydration | Acid-catalyzed | Moderate |
Regiochemical and Stereochemical Determinants in Transformations
The synthesis of a specifically substituted pyrrole like this compound requires precise control over the placement of the functional groups on the pyrrole ring, a concept known as regioselectivity. In the context of the Paal-Knorr synthesis, the regiochemistry is directly determined by the structure of the starting 1,4-dicarbonyl compound. To obtain the desired product, the precursor must have the phenyl and methyl carboxylate (or a precursor) functionalities at the appropriate positions. Other synthetic methods, like certain iodine-mediated reactions, also allow for the regioselective synthesis of 2,3,5-trisubstituted pyrroles. nih.gov
While this compound itself is not chiral, the introduction of substituents, particularly on the nitrogen or the phenyl ring, can lead to interesting stereochemical phenomena. A key aspect is atropisomerism , a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org This is commonly observed in biaryl systems where bulky ortho-substituents prevent free rotation.
In the context of pyrrole derivatives, atropisomerism is well-documented for N-aryl pyrroles where bulky substituents on the aryl group and the pyrrole ring restrict rotation around the C-N bond. researchgate.net While the phenyl group in this compound is at the C4 position, the principles of hindered rotation are still relevant in the broader class of phenyl-substituted pyrroles. The energy barrier to rotation determines whether the atropisomers can be isolated as stable, non-interconverting enantiomers. wikipedia.org An energy barrier of approximately 22 kcal/mol corresponds to a half-life for interconversion of at least 1000 seconds at room temperature, which is often considered the threshold for isolable atropisomers. wikipedia.org
The stereochemical outcome of reactions on pre-existing chiral pyrroles is also a critical consideration. For instance, the diastereoselective metalation of atropisomeric 1-phenylpyrrole derivatives has been shown to efficiently create new stereogenic centers, where the existing axial chirality directs the configuration of the new center.
Proton Transfer and Tautomerization Mechanisms
Proton transfer is a fundamental process in the chemistry of N-H pyrroles. The N-H proton of the pyrrole ring can be removed by a base, and the ring itself can be protonated by an acid, typically at the C2 or C5 position. The presence of a carbonyl group, as in the methyl ester of the title compound, introduces the possibility of intramolecular proton transfer.
Theoretical studies on the closely related molecule, pyrrole-2-carboxaldehyde, show the existence of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. This interaction is a prerequisite for a potential excited-state intramolecular proton transfer (ESIPT) event. In such a process, upon photoexcitation, the proton could transfer from the nitrogen to the oxygen, forming a transient zwitterionic or tautomeric species.
Furthermore, pyrrole derivatives can exhibit tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric forms can be envisioned, although the aromatic 1H-pyrrole form is overwhelmingly the most stable. Potential tautomers could include:
2H- and 3H-pyrrole tautomers (pyrrolenines) : Formed by the migration of the N-H proton to a carbon atom (C2 or C5, and C3 or C4, respectively).
Amino/imino tautomerism : While more relevant for aminopyrroles, analogous structures can be drawn. researchgate.net
Keto-enol type tautomerism : If the pyrrole ring were to be considered part of a larger conjugated system, tautomerism involving the ester group could be hypothesized, though this is less common for aromatic pyrroles.
In reactions like the decarboxylation of pyrrole-2-carboxylic acid, proton transfer is a key mechanistic feature. Studies have shown that the reaction proceeds through a species where the pyrrole ring is protonated at the 2-position, which facilitates the C-C bond cleavage. nih.gov This highlights the importance of protonation state and solvent-mediated proton transfers in determining reaction pathways.
Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Phenyl 1h Pyrrole 2 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for Methyl 4-phenyl-1H-pyrrole-2-carboxylate is not available in the reviewed sources. A proper analysis would involve the complete assignment of all proton and carbon signals, supported by two-dimensional techniques.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum would be expected to show distinct signals for the N-H proton of the pyrrole (B145914) ring (typically a broad singlet), two non-equivalent protons on the pyrrole ring, the five protons of the phenyl group, and the three protons of the methyl ester group. The precise chemical shifts (δ), multiplicities, and coupling constants (J) are determined by the electronic environment of each proton, which is influenced by the phenyl and methyl carboxylate substituents. Without experimental data, a specific data table cannot be generated.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would display signals for each of the 12 unique carbon atoms in the molecule. This includes four carbons of the pyrrole ring, six carbons of the phenyl ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts would provide key information about the electronic structure of the molecule. Specific peak assignments require experimental data, which is currently unavailable.
Two-Dimensional NMR Techniques, e.g., COSY
A Correlation Spectroscopy (COSY) experiment would be essential to confirm the assignments made in the ¹H NMR spectrum by showing correlations between coupled protons. For instance, it would reveal the connectivity between the protons on the pyrrole ring and potentially long-range couplings. No experimental COSY data for this specific compound was found.
Vibrational Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint through the characteristic vibrations of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (typically around 3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), C=C stretching bands for the aromatic and pyrrole rings (in the 1450-1600 cm⁻¹ region), and C-O stretching of the ester (around 1100-1300 cm⁻¹). A precise list of vibrational frequencies requires an experimental spectrum.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the FT-IR data, particularly for the symmetric vibrations of the molecule. Strong signals would be expected for the symmetric breathing modes of the phenyl and pyrrole rings. As with the other techniques, specific experimental data for this compound is not available in the public domain to create a detailed analysis.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), the theoretical monoisotopic mass is 201.07898 Da. High-resolution mass spectrometry (HRMS) data would be expected to show an experimental mass-to-charge ratio (m/z) that closely aligns with this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula.
In addition to the molecular ion ([M]⁺), mass spectra often exhibit peaks corresponding to various adducts, particularly when using soft ionization techniques like Electrospray Ionization (ESI). The formation of these adducts aids in the confirmation of the molecular mass. Predicted m/z values for common adducts of this compound provide a reference for experimental data interpretation.
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 202.08626 |
| [M+Na]⁺ | 224.06820 |
| [M+K]⁺ | 240.04214 |
| [M+NH₄]⁺ | 219.11280 |
| [M-H]⁻ | 200.07170 |
This interactive table presents the predicted mass-to-charge ratios (m/z) for several common adducts of this compound. These values are crucial for the interpretation of experimental mass spectra.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly documented, extensive research on closely related analogues, such as Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate and the parent Methyl 1H-pyrrole-2-carboxylate, allows for a detailed and accurate prediction of its structural characteristics.
The molecular geometry of this compound is expected to be largely planar. Analysis of analogous structures, like Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate, reveals that the molecule is nearly flat, with only a minor deviation of the non-hydrogen atoms from the least-squares plane researchgate.net. The pyrrole ring itself is an aromatic, planar heterocycle. The methyl carboxylate group attached at the C2 position also tends to be coplanar with the pyrrole ring to maximize π-conjugation, as observed in the parent structure, Methyl 1H-pyrrole-2-carboxylate nih.gov.
| Parameter | Expected Value/Characteristic | Basis of Prediction |
|---|---|---|
| Pyrrole Ring | Planar | Aromaticity |
| Carboxylate Group Conformation | Largely coplanar with pyrrole ring | Data from Methyl 1H-pyrrole-2-carboxylate nih.gov |
| Overall Molecular Planarity | Near-planar | Data from Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate researchgate.net |
| Pyrrole-Phenyl Dihedral Angle | Non-zero (twisted) | Steric considerations and data from related bi-aryl systems |
This table summarizes the anticipated geometric and conformational features of this compound based on data from closely related compounds and fundamental chemical principles.
The supramolecular architecture of crystalline this compound is predicted to be dominated by intermolecular hydrogen bonding. The pyrrole N-H group serves as a hydrogen bond donor, while the carbonyl oxygen of the methyl carboxylate group acts as a hydrogen bond acceptor.
Studies on the crystal structure of the analogous Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate show that molecules form centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds researchgate.net. This robust interaction creates a characteristic R²₂(8) ring motif in graph-set notation. It is highly probable that this compound adopts a similar dimeric assembly as the primary building block of its crystal lattice.
In the simpler Methyl 1H-pyrrole-2-carboxylate, these N—H⋯O interactions link the molecules into infinite helical chains along a crystallographic axis, described by a C(5) graph-set motif nih.govuni-regensburg.demdpi.com. While the bulkier phenyl group in the title compound may favor the discrete dimer formation, the underlying propensity of the pyrrole-2-carboxylate moiety to form strong, directional hydrogen bonds is evident. These primary hydrogen bonding networks are further stabilized by weaker interactions, such as C—H⋯π contacts and π-stacking between the aromatic phenyl and pyrrole rings of adjacent molecules, to build the final three-dimensional crystal structure researchgate.netnih.gov.
| Interaction Type | Donor | Acceptor | Predicted Motif | Reference Compound |
|---|---|---|---|---|
| Hydrogen Bond | N-H (Pyrrole) | O=C (Carboxylate) | Centrosymmetric Dimer [R²₂(8)] | Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate researchgate.net |
| Hydrogen Bond | N-H (Pyrrole) | O=C (Carboxylate) | Infinite Chain [C(5)] | Methyl 1H-pyrrole-2-carboxylate nih.govmdpi.com |
| Weak Interaction | C-H | π-system (Aromatic Rings) | Lattice Stabilization | General observation in aromatic compounds nih.gov |
This table outlines the primary intermolecular interactions expected to govern the crystal packing of this compound, with motifs predicted from well-characterized analogues.
Theoretical and Computational Chemistry Applied to Methyl 4 Phenyl 1h Pyrrole 2 Carboxylate
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic makeup and thermodynamic stability of Methyl 4-phenyl-1H-pyrrole-2-carboxylate. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and the spatial distribution of its electrons. Such studies reveal the fundamental forces that govern the molecule's geometry and reactivity. For substituted pyrroles, these calculations help elucidate the electronic influence of substituents, like the phenyl and methyl carboxylate groups, on the aromatic pyrrole (B145914) ring.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. In the study of pyrrole derivatives, DFT is routinely employed to optimize the molecular geometry, calculate thermodynamic properties, and analyze electronic structures. researchgate.netnih.gov
For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms. nih.gov These calculations provide key energetic data, such as the total energy, enthalpy of formation, and Gibbs free energy, which are essential for predicting the molecule's stability and spontaneity in chemical reactions. researchgate.net The electron withdrawing nature of the methyl carboxylate group and the conjugative effects of the phenyl group significantly influence the electronic distribution within the pyrrole ring, features that are accurately modeled by DFT. researchgate.net
Table 1: Illustrative Energetic Data from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations for this class of molecule. Specific values for this compound would require dedicated computational study.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | Value dependent on level of theory | Represents the total electronic and nuclear energy of the molecule at 0 K. |
| Enthalpy of Formation (kJ/mol) | Calculated relative to constituent elements | Indicates the energy change upon forming the molecule from its elements. |
| Gibbs Free Energy (Hartree) | Value dependent on level of theory | Determines the spontaneity of reactions involving the molecule. |
| Dipole Moment (Debye) | Calculated value | Measures the overall polarity of the molecule. |
Ab Initio Molecular Orbital Theory
Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without reliance on experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit often more computationally intensive, approach to studying molecular systems.
For pyrrole derivatives, ab initio calculations have been used to investigate molecular structures and the energetics of intermolecular interactions, such as hydrogen bonding in dimers. researchgate.net An ab initio study of this compound would offer a valuable comparison to DFT results, particularly for properties where electron correlation effects, which are better described by methods like MP2, are significant. These methods provide a detailed picture of the molecular orbitals, their energies, and how they are formed from the atomic orbitals of the constituent atoms. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The presence of single bonds in this compound, particularly the bond connecting the phenyl and pyrrole rings, allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
A potential energy surface (PES) scan is a common computational technique used for this purpose. researchgate.net By systematically rotating the dihedral angle between the phenyl and pyrrole rings and calculating the energy at each step, a PES can be generated. researchgate.net This surface reveals the lowest-energy conformer (the most stable shape of the molecule) as well as the energy barriers to rotation between different conformations. For similar bi-aryl systems, it is often found that a non-planar conformation is the most stable due to a balance between steric hindrance and the electronic benefits of conjugation. Quantum chemical calculations on related pyrrole-2-carboxylate structures have shown that these molecules are often nearly planar. researchgate.netnih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, used to both characterize stationary points on a potential energy surface and to predict infrared (IR) and Raman spectra. researchgate.net For an optimized molecular structure, the absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.
By calculating the harmonic frequencies of this compound, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental FT-IR and Raman data. s-a-s.org This correlation allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching of the N-H bond, the C=O stretch of the ester group, and various vibrations of the phenyl and pyrrole rings. libretexts.org The agreement between calculated and experimental spectra serves as a validation of the computational method used. researchgate.net
Table 2: Illustrative Correlation of Calculated Vibrational Frequencies with Experimental IR Bands (Note: This table illustrates the typical correlation for the functional groups present in the molecule. Wavenumbers are approximate.)
| Vibrational Mode | Typical Experimental IR Wavenumber (cm-1) | Typical Calculated Wavenumber (cm-1, Scaled) |
|---|---|---|
| N-H Stretch (Pyrrole) | ~3300-3400 | Corresponds to experimental value |
| C-H Stretch (Aromatic) | ~3000-3100 | Corresponds to experimental value |
| C=O Stretch (Ester) | ~1690-1710 | Corresponds to experimental value |
| C=C Stretch (Aromatic Rings) | ~1450-1600 | Corresponds to experimental value |
| C-O Stretch (Ester) | ~1250-1300 | Corresponds to experimental value |
Reaction Mechanism Simulation and Transition State Localization
Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. For a potential reaction involving this compound, such as electrophilic substitution on the pyrrole ring, computational methods can be used to simulate the entire reaction coordinate. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
Transition state localization is a primary goal of these simulations. A transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. acs.org DFT studies on reactions of similar heterocyclic systems, such as cycloaddition reactions, have successfully mapped out reaction mechanisms and rationalized product selectivity. researchgate.net Such a study on this compound would provide a detailed, step-by-step understanding of its potential chemical transformations.
Charge Distribution and Molecular Orbital Analysis, e.g., HOMO-LUMO
The distribution of electrons within a molecule is key to its chemical reactivity. Computational methods can quantify this distribution through various schemes, such as Mulliken population analysis or by generating a Molecular Electrostatic Potential (MEP) map. nih.govirjweb.com An MEP map visualizes the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of a molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is another critical tool for understanding reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO is the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the ionization potential.
The LUMO is the orbital to which the molecule is most likely to accept electrons. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis would likely show the HOMO density distributed across the electron-rich pyrrole and phenyl rings, while the LUMO density might be more localized towards the electron-withdrawing methyl carboxylate group. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative of typical data obtained from FMO analysis. Specific values for this compound would require dedicated computational study.)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -5.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Applications in Materials Science and Functional Chemical Systems
Pyrrole (B145914) Derivatives in Organic Electronic Materials
The inherent aromaticity and electron-rich nature of the pyrrole nucleus serve as a foundation for creating materials with tailored electronic properties. Phenyl and carboxylate substituents further modulate these properties, influencing molecular packing, solubility, and energy levels (HOMO/LUMO), which are critical for performance in electronic devices.
Pyrrole derivatives are fundamental components in the synthesis of conjugated polymers, which are prized for their semiconducting properties. msstate.edu These polymers feature a backbone of alternating single and double bonds, allowing for the delocalization of π-electrons. This delocalization is essential for charge transport. acs.org The incorporation of pyrrole-based units, such as diketopyrrolopyrrole (DPP), into the polymer backbone enhances planarity and promotes intermolecular π-π stacking, which is crucial for efficient charge mobility. acs.org The phenyl group in structures related to Methyl 4-phenyl-1H-pyrrole-2-carboxylate can be used to tune the electronic properties and solubility of the resulting polymers. researchgate.net Research into pyrrole-based conjugated polymers has yielded materials with strong fluorescence and significant two-photon absorption cross-sections, making them suitable for various advanced applications. figshare.com
| Polymer Type | Key Monomer Unit | Notable Property | Potential Application |
| DPP-based Polymers | Diketopyrrolopyrrole (DPP) | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) acs.org |
| Triphenylamine-Pyrrole Polymers | Triphenylamine (B166846), Pyrrole | Strong fluorescence, large 2PA cross-section | Bio-imaging, optical power limiting figshare.com |
The favorable electronic and optical properties of pyrrole derivatives make them excellent candidates for components in optoelectronic devices like Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). msstate.edu In OFETs, the ordered packing of pyrrole-containing conjugated polymers facilitates efficient charge transport, leading to high carrier mobilities. acs.org For instance, conjugated polymers synthesized using vanillin-based monomers combined with functionalized diketopyrrolopyrrole have demonstrated promising hole mobilities in OFETs. acs.org In OPVs, pyrrole-based dyes are used as sensitizers to absorb light and inject electrons, a critical step in converting solar energy to electricity. acs.orgresearchgate.net The structure of these dyes, often featuring a donor-π-acceptor (D-π-A) architecture with pyrrole as part of the π-bridge, can be fine-tuned to optimize light absorption and energy conversion efficiency. researchgate.net
Role in Advanced Catalytic Systems
While the direct catalytic application of this compound is not extensively documented, the pyrrole-2-carboxylate framework is a key structural motif in ligands for coordination chemistry and catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal ions, creating stable complexes. These metal-ligand complexes can function as catalysts in a variety of organic transformations. For example, the broader family of pyrrole-based compounds is utilized in enzymatic fixation processes. The enzyme family UbiD, which can interconvert pyrrole and pyrrole-2-carboxylic acid, can be coupled with a carboxylic acid reductase (CAR) to produce pyrrole-2-carbaldehyde from pyrrole and CO2 under ambient conditions. mdpi.com This biocatalytic system highlights the potential of the pyrrole core in facilitating complex chemical transformations. mdpi.com
Development of Organic Dyes and Pigments
The extended π-conjugated system of phenyl-substituted pyrroles forms the basis for potent chromophores used in dyes and pigments. A prominent class of pigments derived from pyrrole structures is the diketo-pyrrolo-pyrrole (DPP) family. google.com These pigments are known for their high performance, including excellent color strength, lightfastness, and thermal stability. google.com The synthesis of DPP pigments often involves precursors that can be conceptually derived from pyrrole-2-carboxylate structures. Furthermore, pyrrole-based organic dyes are integral to the development of dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net In these devices, dyes containing a pyrrole core, often linked to a donor group like triphenylamine and an acceptor group like cyanoacrylic acid, are responsible for light harvesting. acs.orgresearchgate.net The phenyl group and other substituents on the pyrrole ring are modified to tune the absorption spectrum and electrochemical properties of the dye to maximize solar cell efficiency. acs.org
Applications in Sensing Technologies
The fluorescence properties of some multi-phenyl-substituted pyrrole derivatives make them suitable for use in chemical sensors. researchgate.net These compounds can exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), where their fluorescence intensity increases upon aggregation or binding to an analyte. researchgate.net This phenomenon can be harnessed to detect specific molecules or changes in the local environment. For example, novel fluorescent probes based on a 1,2,5-triphenylpyrrole (B15349035) core have been developed for the quantitative detection of low concentrations of carbon dioxide in gas mixtures. researchgate.net The design of such sensors relies on the specific interactions between the analyte and the functional groups on the pyrrole-based molecule, leading to a measurable change in the optical signal.
Chemical Building Blocks for Complex Architectures
This compound and related functionalized pyrroles are highly valuable as chemical building blocks in organic synthesis. nih.govnih.govresearchgate.net The pyrrole ring is a versatile scaffold that can be further modified at the nitrogen atom or the remaining carbon positions. The methyl ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, allowing for the construction of more complex molecules. nih.gov These pyrrole building blocks are intermediates in the synthesis of a wide range of compounds, including modified DNA minor-groove binders and potent inhibitors of bacterial enzymes like DNA gyrase B. nih.govnih.gov For instance, halogen-substituted pyrrole-2-carboxamides, prepared from pyrrole ester precursors, are integral fragments of bioactive natural products and synthetic anti-infectives. nih.gov The ability to readily synthesize and functionalize these pyrrole units makes them indispensable tools for medicinal chemistry and materials science. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 4-phenyl-1H-pyrrole-2-carboxylate, and how can purity be optimized?
- Methodology :
- Core synthesis : Start with pyrrole derivatives and employ electrophilic substitution at the 4-position. For phenyl group introduction, Friedel-Crafts acylation or Suzuki-Miyaura coupling (if halogenated precursors are used) can be effective .
- Esterification : React the carboxylic acid intermediate (e.g., 4-phenyl-1H-pyrrole-2-carboxylic acid) with methanol under acidic catalysis (e.g., H₂SO₄) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and confirm with LC-MS .
Q. How is this compound characterized using spectroscopic techniques?
- Key techniques :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for pyrrole and phenyl groups), ester methyl (δ ~3.8 ppm) .
- ¹³C NMR : Carbonyl (C=O) at δ ~165 ppm, aromatic carbons (δ 110–140 ppm) .
- IR : Ester C=O stretch (~1730 cm⁻¹), N-H pyrrole (~3400 cm⁻¹) .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₂H₁₁NO₂ (theoretical 201.08) .
Q. What are the common reactions involving the pyrrole ring in this compound?
- Reactivity :
- Electrophilic substitution : Halogenation (e.g., Br₂/FeCl₃) occurs at the 3- and 5-positions of the pyrrole ring due to electron-rich nature .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to pyrrolidine, altering electronic properties .
- Functionalization : The ester group can undergo hydrolysis (NaOH/H₂O) to the carboxylic acid for further derivatization .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO), ionization potential, and electron affinity .
- Reactivity indices : Global hardness (η) and electrophilicity (ω) derived from HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Approach :
- Data collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and ensure completeness >98% .
- Refinement : Employ SHELXL for structure solution, incorporating disorder modeling and anisotropic displacement parameters .
- Validation : Check for hydrogen bonding (e.g., C–H···π interactions) and packing effects using Mercury software .
Q. How can the compound’s bioactivity be systematically explored in medicinal chemistry?
- Experimental design :
- Derivative synthesis : Modify the phenyl group (e.g., nitro, amino substituents) and ester moiety (e.g., replace methyl with ethyl) to assess structure-activity relationships (SAR) .
- Assays : Test against enzyme targets (e.g., kinases) via fluorescence polarization or microbial growth inhibition (MIC assays) .
- Docking studies : Use AutoDock Vina to simulate binding interactions with protein active sites (e.g., COX-2 for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
